Sunifiram
Overview
Description
Sunifiram, also known as DM-235, is a synthetic molecule belonging to the family of piperazines. It is a relatively new nootropic compound that has gained attention for its potential cognitive-enhancing properties. This compound is structurally similar to racetam nootropics but is significantly more potent, being approximately 1,000 times stronger than piracetam . It was first synthesized in 2000 by scientists at the University of Firenze in Italy .
Scientific Research Applications
Sunifiram has shown promise in various scientific research applications, including:
Cognitive Enhancement: Animal studies have demonstrated that this compound can enhance learning and memory, making it a potential treatment for cognitive deficits.
Neurological Disorders: Preliminary research suggests that this compound may be effective in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and amnesia.
Nootropic Effects: This compound is believed to improve focus, motivation, and mental clarity, making it a popular nootropic among users.
Safety and Hazards
Sunifiram is considered an experimental drug and has not been approved for any use in human or veterinary medicine . No toxicity threshold or serious side effects have been identified, but there have been no documented studies or clinical trials involving humans to date . Animal studies indicated no toxicity, even at high doses .
Future Directions
Sunifiram is a recent addition to the racetam family and holds promise as a cognitive enhancer . It is yet to be approved anywhere in the world . With research and trials ongoing and growing, its use will likely increase . Further studies investigating this compound-associated social, psychological, and biological outcomes are urgently needed .
Biochemical Analysis
Biochemical Properties
Sunifiram is an AMPAkine drug, acting via AMPA receptors, and exerts anti-amnesiac properties . It interacts with enzymes and proteins involved in glutaminergic neurotransmission . This compound enhances NMDA-dependent signaling via an increase in PKCα phosphorylation .
Cellular Effects
This compound influences cell function by enhancing neuronal signaling up to 1,000nM due to an increase in AMPA receptor phosphorylation . It also impacts cell signaling pathways and gene expression related to cognitive abilities .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It facilitates the release of acetylcholine, the neurotransmitter most closely associated with cognitive ability .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in in vivo studies with oral intake of 0.01-1mg/kg for 7-12 days . Information on the product’s stability, degradation, and long-term effects on cellular function is currently under research.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies on rats showed that this compound enhanced performance in learning tasks and even reversed chemically-induced amnesia . No toxicity threshold or serious side effects have been identified, even at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to cognition enhancement. It interacts with enzymes or cofactors involved in glutaminergic neurotransmission . The effects on metabolic flux or metabolite levels are currently under research.
Transport and Distribution
It’s hypothesized that it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently under research. It’s hypothesized that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sunifiram is synthesized through a series of chemical reactions involving piperazine and benzoic acid. One of the key steps in its synthesis is the condensation amidation of piperazine with benzoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent . This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and improved reaction efficiency .
Industrial Production Methods
These systems offer advantages such as increased reaction efficiency, better control over reaction conditions, and the ability to scale up production .
Chemical Reactions Analysis
Types of Reactions
Sunifiram undergoes various chemical reactions, including:
Condensation Amidation: The key step in its synthesis, involving the reaction of piperazine with benzoic acid.
Oxidation and Reduction:
Substitution: this compound may undergo substitution reactions, particularly involving its piperazine ring.
Common Reagents and Conditions
Condensation Amidation: HATU as a coupling reagent, typically in a continuous flow microreactor system.
Oxidation and Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be used under appropriate conditions.
Major Products Formed
The major product formed from the condensation amidation reaction is N-benzoylpiperazine, an important intermediate in the synthesis of this compound .
Mechanism of Action
Sunifiram primarily acts by enhancing the activity of the AMPA receptor, a type of glutamate receptor in the brain . This interaction stimulates the release of glutamate, the primary excitatory neurotransmitter, promoting enhanced neural communication . Additionally, this compound stimulates CaMKII (calcium/calmodulin-dependent protein kinase II) and PKCα (protein kinase C alpha) pathways, which are crucial for learning and memory processes .
Comparison with Similar Compounds
Sunifiram is structurally similar to other nootropic compounds such as:
Piracetam: While both compounds enhance cognitive function, this compound is significantly more potent.
Unifiram (DM-232): Another piperazine derivative, Unifiram shares structural similarities with this compound but has a different chemical profile.
Sapunifiram (MN-19): An analogue of this compound, Sapunifiram also exhibits cognitive-enhancing properties.
This compound’s uniqueness lies in its high potency and its ability to enhance cognitive function through multiple pathways, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWDUFJCINDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400996 | |
Record name | Sunifiram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314728-85-3 | |
Record name | 1-(4-Benzoyl-1-piperazinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314728-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sunifiram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314728853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sunifiram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUNIFIRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66924E735K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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